molecular formula C9H11NO5S B107770 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid CAS No. 71675-99-5

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

Cat. No.: B107770
CAS No.: 71675-99-5
M. Wt: 245.25 g/mol
InChI Key: PGTLUUCBHDLKKY-UHFFFAOYSA-N
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Description

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a methanesulfonyl group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with methanesulfinic acid sodium salt. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
  • 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Uniqueness

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-2-methoxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTLUUCBHDLKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515464
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-99-5
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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